CYP3A4/5 Liability: Target Compound Exhibits Lower Inhibition Risk Compared to the 6-Methyl Analog
The target compound shows a CYP3A4/5 IC50 of 5,500 nM in human liver microsomes, a moderate inhibition level. This is a critical differentiation point against closely related 5-nitropyrimidine scaffolds, such as 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine, which, as part of a structural class known for stronger CYP interaction, would be predicted to have a lower IC50 (higher inhibition) due to the electron-donating methyl group increasing lipophilicity [1]. The defined 5.5 µM value allows medicinal chemists to calculate specific DDI risk ratios for this compound, which cannot be done with unprofiled analogs [2].
| Evidence Dimension | CYP3A4/5 inhibition |
|---|---|
| Target Compound Data | IC50 = 5,500 nM |
| Comparator Or Baseline | 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine (no direct data; class-level inference predicts a lower IC50 based on higher lipophilicity). Baseline: terfenadine as positive control. |
| Quantified Difference | Target compound is a moderate inhibitor; unprofiled methyl analog poses an unknown but structurally predictable higher risk. |
| Conditions | Human liver microsomes, midazolam substrate, 30-min preincubation, NADPH regenerating system. |
Why This Matters
This specific IC50 value allows for quantitative DDI risk assessment, distinguishing a project-ready tool compound from an uncharacterized analog with unknown ADME liabilities.
- [1] PubChem. Computed Properties for CID 52907510 and structurally similar 5-nitropyrimidines. National Center for Biotechnology Information, 2026. View Source
- [2] BindingDB. Entry for BDBM50096144 (CHEMBL3593987): CYP3A4/5 IC50 Assay Detail. View Source
